molecular formula C15H21NO4 B1265643 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester CAS No. 793-19-1

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester

Cat. No. B1265643
CAS RN: 793-19-1
M. Wt: 279.33 g/mol
InChI Key: KPRYGTMLHJYBFC-UHFFFAOYSA-N
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Patent
US08921563B2

Procedure details

At room temperature, to a 500 mL three-necked bottle, 18.9 g (0.22 mol) of methyl acrylate and 100 mL of methanol were added, and a mixture solution of 10.7 g (0.1 mol) of benzylamine and 50 mL of methanol was slowly added dropwise to the three-necked bottle under stirring. The temperature was naturally elevated, and the addition rate was controlled so that the temperature of reaction system was not greater than 50° C. After the addition, the reaction was stirred at room temperature for 0.5 h, and reacted for 8 h under reflux. After completion of the reaction, the unreacted methanol and methyl acrylate were removed by vacuum distillation to obtain light yellow oily product N,N-bis(β-methoxy carbonylethyl)benzylamine, 27.3 g, yield 98%, by 174-176° C./533 Pa.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[CH3:6][O:5][C:1]([CH2:2][CH2:3][N:14]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])=[O:4]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the addition rate was controlled so that the temperature of reaction system
CUSTOM
Type
CUSTOM
Details
was not greater than 50° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
reacted for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the unreacted methanol and methyl acrylate were removed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.